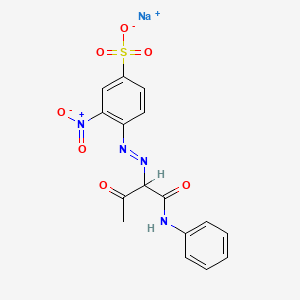
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a nitro group, and an azo linkage, which contribute to its unique chemical properties. This compound is often used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt typically involves multiple steps:
Diazotization: The formation of the diazonium salt is carried out by treating the aromatic amine with nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as an acetoacetanilide derivative, under alkaline conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound using fuming sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like chlorosulfonic acid and bromine can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Hydrazo Compounds: Resulting from the reduction of the azo linkage.
Substituted Benzenesulfonic Acids: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Azo Linkage: The azo group can undergo reduction to form amines, which can interact with biological molecules.
Sulfonic Acid Group: Enhances the solubility of the compound in aqueous solutions, facilitating its interaction with biological targets.
Nitro Group: Can be reduced to form reactive intermediates that can modify proteins and nucleic acids.
Comparison with Similar Compounds
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt can be compared with other similar compounds such as:
Benzenesulfonic acid, 4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt: Lacks the nitro group, resulting in different reactivity and applications.
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, barium salt: Contains a different counterion, affecting its solubility and stability.
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, potassium salt: Similar structure but with a potassium counterion, influencing its chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
CAS No. |
68834-04-8 |
|---|---|
Molecular Formula |
C16H13N4NaO7S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
sodium;4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H14N4O7S.Na/c1-10(21)15(16(22)17-11-5-3-2-4-6-11)19-18-13-8-7-12(28(25,26)27)9-14(13)20(23)24;/h2-9,15H,1H3,(H,17,22)(H,25,26,27);/q;+1/p-1 |
InChI Key |
RBRLUNJQBQJIDD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















